
2,6-Dichlorobenzyl azide
Overview
Description
2,6-Dichlorobenzyl azide is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Staudinger Reaction
The Staudinger reaction is a significant transformation involving azides. In this context, 2,6-dichlorobenzyl azide can react with triarylphosphines to form stable aza-ylides. This reaction is notable for its efficiency and selectivity:
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General Reaction :
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Example Findings :
Research indicates that the reaction proceeds rapidly under mild conditions and has been applied in bioconjugation strategies in living cells .
Copper-Catalyzed Cycloaddition
Another important reaction involving this compound is its participation in copper-catalyzed cycloaddition reactions with terminal alkynes to form 1,2,3-triazoles:
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General Reaction :
This reaction is characterized by its high selectivity and the stability of the resulting triazole product .
Reduction Reactions
The reduction of this compound can be achieved using various reducing agents. Notably, catalytic Staudinger reduction has been investigated:
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Catalyst : Triarylphosphine
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Conditions : Room temperature
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Product : The corresponding amine (e.g., 2,6-dichlorobenzylamine)
Research shows that this reduction can yield high purity products efficiently .
Properties
Molecular Formula |
C7H5Cl2N3 |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
2-(azidomethyl)-1,3-dichlorobenzene |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 |
InChI Key |
ORIMWFSTFMIQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=[N+]=[N-])Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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